13-Methylpentadec-14-ene-1,13-diol
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Overview
Description
13-Methylpentadec-14-ene-1,13-diol is an organic compound with the molecular formula C16H32O2 . It is characterized by the presence of a double bond and two hydroxyl groups, making it a diol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylpentadec-14-ene-1,13-diol typically involves the use of specific organic reactions. One common method includes the reaction of 14-hydroxy-tetradec-13-ene with a methylating agent under controlled conditions . The reaction conditions often require a catalyst and a specific temperature range to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also involve purification steps such as distillation or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: 13-Methylpentadec-14-ene-1,13-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
Oxidation: Formation of 13-methylpentadec-14-ene-1,13-dione.
Reduction: Formation of 13-methylpentadecane-1,13-diol.
Substitution: Formation of 13-methylpentadec-14-ene-1,13-dichloride.
Scientific Research Applications
13-Methylpentadec-14-ene-1,13-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 13-Methylpentadec-14-ene-1,13-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may also participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
14-Pentadecene-1,13-diol: Similar structure but lacks the methyl group at the 13th position.
13-Methylpentadecane-1,13-diol: Saturated version of 13-Methylpentadec-14-ene-1,13-diol.
13-Methylpentadec-14-ene-1,13-dione: Oxidized form of the compound.
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various scientific fields .
Properties
CAS No. |
918876-20-7 |
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Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
13-methylpentadec-14-ene-1,13-diol |
InChI |
InChI=1S/C16H32O2/c1-3-16(2,18)14-12-10-8-6-4-5-7-9-11-13-15-17/h3,17-18H,1,4-15H2,2H3 |
InChI Key |
XLVMQSIDSFAVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCO)(C=C)O |
Origin of Product |
United States |
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